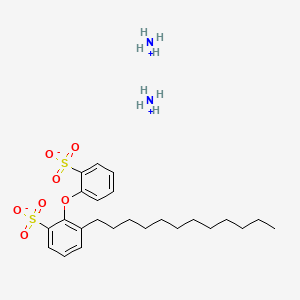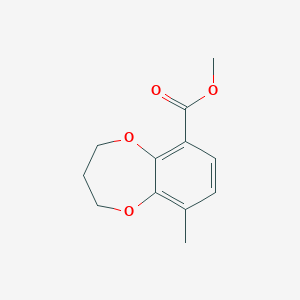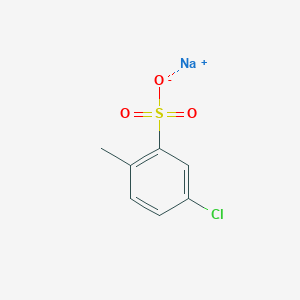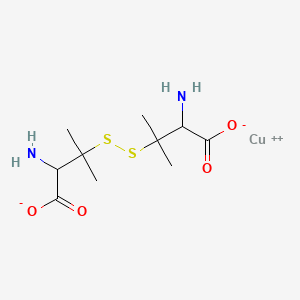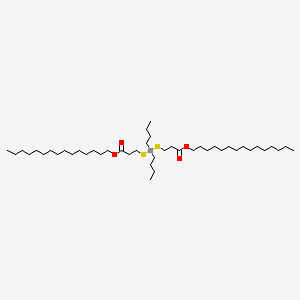![molecular formula C2H6O B13790943 Ethanol,[1-3H]](/img/structure/B13790943.png)
Ethanol,[1-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol,[1-3H], also known as tritiated ethanol, is a radioactive form of ethanol where the hydrogen atom in the hydroxyl group is replaced by tritium, a radioactive isotope of hydrogen. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,[1-3H] typically involves the exchange of the hydrogen atom in the hydroxyl group of ethanol with tritium. This can be achieved through catalytic exchange reactions where ethanol is exposed to tritium gas in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods: Industrial production of Ethanol,[1-3H] is not as common due to the specialized nature of the compound. it can be produced in specialized facilities equipped to handle radioactive materials. The process involves the careful handling and incorporation of tritium into ethanol under controlled conditions to ensure safety and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethanol,[1-3H] undergoes similar chemical reactions as regular ethanol, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Acetaldehyde,[1-3H] and acetic acid,[1-3H].
Reduction: Ethane,[1-3H].
Substitution: Ethyl chloride,[1-3H].
Aplicaciones Científicas De Investigación
Ethanol,[1-3H] is widely used in various fields of scientific research:
Chemistry: It is used as a tracer to study reaction mechanisms and pathways.
Biology: It helps in understanding metabolic pathways by tracking the incorporation and movement of ethanol in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of ethanol in the body.
Mecanismo De Acción
The mechanism of action of Ethanol,[1-3H] is similar to that of regular ethanol but with the added ability to trace its movement due to its radioactive nature. Ethanol affects the central nervous system by interacting with various neurotransmitter receptors, including GABA, NMDA, and serotonin receptors. The tritium label allows researchers to track the distribution and metabolism of ethanol in real-time, providing valuable insights into its effects and pathways .
Comparación Con Compuestos Similares
Methanol,[1-3H]: A tritiated form of methanol used for similar tracing studies.
Propanol,[1-3H]: Another tritiated alcohol used in biochemical research.
Butanol,[1-3H]: Used in studies involving longer-chain alcohols.
Uniqueness: Ethanol,[1-3H] is unique due to its balance of being a small molecule with significant biological relevance, making it ideal for a wide range of studies. Its radioactive properties provide a powerful tool for tracing and studying biochemical processes in detail .
Propiedades
Fórmula molecular |
C2H6O |
|---|---|
Peso molecular |
50.08 g/mol |
Nombre IUPAC |
1,1-ditritioethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2T2 |
Clave InChI |
LFQSCWFLJHTTHZ-BMCFWTDKSA-N |
SMILES isomérico |
[3H]C([3H])(C)O |
SMILES canónico |
CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


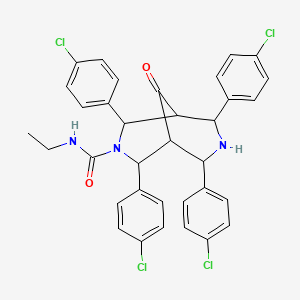
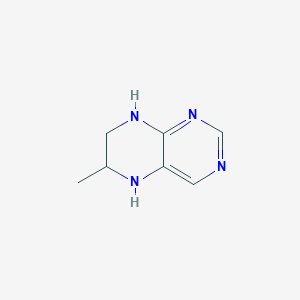

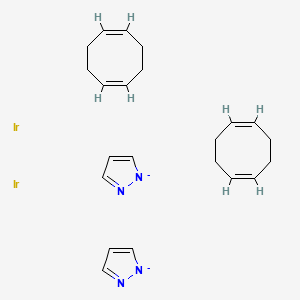
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

